molecular formula C5H6N2O B13395814 (E)-1H-pyrrole-2-carbaldehyde oxime

(E)-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B13395814
M. Wt: 110.11 g/mol
InChI Key: BBRQKFAQWZJCJL-UHFFFAOYSA-N
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Description

(E)-1H-pyrrole-2-carbaldehyde oxime is an organic compound belonging to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The classical method for synthesizing (E)-1H-pyrrole-2-carbaldehyde oxime involves the reaction of hydroxylamine with 1H-pyrrole-2-carbaldehyde. This reaction typically occurs in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are generally mild, making it a versatile method for preparing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The scalability of the reaction is facilitated by the mild conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(E)-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and transition metal oxides.

    Reduction: Hydrosilanes and boron-based catalysts are often used.

    Substitution: Various nucleophiles can be used to substitute the oxime group, often under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso compounds, amines, and substituted oximes, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (E)-1H-pyrrole-2-carbaldehyde oxime involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and material science. In medicinal chemistry, the compound can interact with biological targets through hydrogen bonding and coordination with metal centers, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1H-pyrrole-2-carbaldehyde oxime is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in forming stable complexes and its role as a building block in organic synthesis distinguish it from other oximes.

Properties

IUPAC Name

N-(1H-pyrrol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQKFAQWZJCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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